8-Formylquinoline-5-carboxylic acid

説明

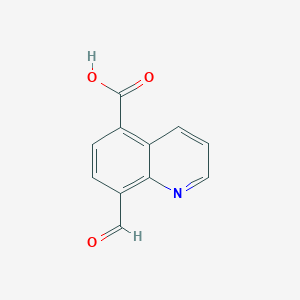

8-Formylquinoline-5-carboxylic acid is a quinoline derivative characterized by a formyl (-CHO) group at the 8-position and a carboxylic acid (-COOH) group at the 5-position of the heterocyclic ring. Quinoline derivatives are widely studied for their roles in coordination chemistry, pharmaceuticals, and materials science due to their electron-rich aromatic systems and functional group versatility . The formyl group at position 8 introduces reactivity for further derivatization (e.g., condensation reactions), while the carboxylic acid at position 5 enhances solubility and metal-binding capabilities, suggesting utility in chelation or drug design .

特性

IUPAC Name |

8-formylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-6-7-3-4-9(11(14)15)8-2-1-5-12-10(7)8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZNGVMQKUWHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 8-formylquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline derivatives . Another method includes the condensation of isatin with enaminone in the presence of aqueous KOH or NaOH, followed by acidification with dilute HCl . These methods are efficient and can be adapted for industrial-scale production.

化学反応の分析

8-Formylquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

科学的研究の応用

8-Formylquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe for detecting metal ions.

作用機序

The biological activity of 8-formylquinoline-5-carboxylic acid is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound also interferes with DNA replication and transcription processes, making it effective against microbial pathogens . Additionally, its ability to chelate metal ions enhances its utility as a fluorescent probe in biochemical assays .

類似化合物との比較

8-Chloroquinoline-5-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂

- Molecular Weight : 207.61 g/mol

- Substituents : Chlorine (8-position), carboxylic acid (5-position).

- The carboxylic acid group facilitates solubility in polar solvents.

- Applications: Chlorinated quinoline derivatives are often intermediates in pharmaceutical synthesis (e.g., antimalarials or kinase inhibitors) .

8-Hydroxyquinoline-5-carboxylic Acid

- Molecular Formula: C₁₀H₇NO₃

- Molecular Weight : 201.17 g/mol

- Substituents : Hydroxyl (8-position), carboxylic acid (5-position).

- Key Properties : The hydroxyl group enables strong hydrogen bonding and metal chelation, contrasting with the formyl group’s electrophilic nature. This compound’s LogP is likely lower than the formyl analog due to increased polarity.

- Applications: Hydroxyquinolines are prominent in analytical chemistry as chelating agents for metal ions (e.g., Fe³⁺, Al³⁺) .

5-Formyl-8-hydroxyquinoline

- Molecular Formula: C₁₀H₇NO₃

- Molecular Weight : 201.17 g/mol

- Substituents : Formyl (5-position), hydroxyl (8-position).

- Key Properties : Demonstrated strong chelation with transition metals (e.g., Cu²⁺) due to the synergistic effects of the hydroxyl and formyl groups. The reversed substituent positions (vs. the target compound) highlight the importance of group orientation in coordination chemistry .

5-Bromo-8-hydroxyquinoline-7-carboxylic Acid

- Molecular Formula: C₁₀H₅BrNO₃

- Molecular Weight : 268.07 g/mol

- Substituents : Bromine (5-position), hydroxyl (8-position), carboxylic acid (7-position).

- Key Properties : Bromine’s steric bulk and electron-withdrawing effects may reduce solubility compared to smaller substituents like formyl. The carboxylic acid at position 7 alters the molecule’s electronic distribution.

- Applications: Brominated quinolines are explored for antimicrobial and anticancer activities .

Physicochemical and Functional Comparisons

Q & A

Q. How do solvent effects influence the stability of this compound in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。